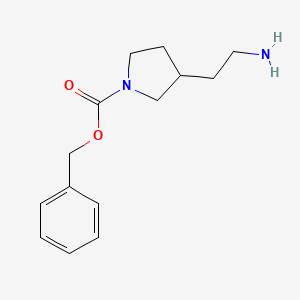

3-Aminoethyl-1-N-Cbz-pyrrolidine

Description

Significance of Pyrrolidine (B122466) Ring Systems in Organic Chemistry

The versatility of the pyrrolidine scaffold stems from its distinct three-dimensional structure and the presence of a basic nitrogen atom, which can be readily functionalized. nih.govchemicalbook.com This combination of features has made it an invaluable component in the design and synthesis of a wide array of organic molecules.

Pyrrolidine rings are a recurring motif in a vast number of natural products and biologically active molecules, underscoring their evolutionary selection for specific biological functions. nih.govwikipedia.org Many alkaloids, a class of naturally occurring compounds with significant physiological effects, feature a pyrrolidine core. chemicalbook.comwikipedia.org Notable examples include nicotine, found in the tobacco plant, and hygrine, an alkaloid found in coca leaves. wikipedia.org The amino acids proline and hydroxyproline, fundamental building blocks of proteins, are also derivatives of pyrrolidine. wikipedia.org

The prevalence of the pyrrolidine scaffold extends to a wide range of pharmaceuticals. nih.govwikipedia.org It is a key structural component in drugs such as the nootropic agent aniracetam (B1664956) and the antiviral medication lopinavir. wikipedia.org The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a desirable trait in the design of new drugs that can interact with complex biological targets. nih.govresearchgate.net This structural feature contributes to the stereochemistry of molecules, influencing their biological activity and target selectivity. nih.gov

Beyond their presence in bioactive molecules, pyrrolidines serve as crucial building blocks in the field of organic synthesis. wikipedia.orgmdpi.com Their inherent chirality and the ability to introduce substituents at various positions make them versatile starting materials for the construction of more complex molecular architectures. mdpi.com The amino acid L-proline, for instance, is a widely used chiral building block for the stereoselective synthesis of a variety of compounds. nih.gov

The reactivity of the pyrrolidine ring allows for a diverse range of chemical transformations. chemicalbook.com The nitrogen atom can act as a nucleophile, participating in reactions to form new carbon-nitrogen bonds. chemicalbook.com Furthermore, the carbon atoms of the ring can be functionalized through various synthetic methodologies, enabling the creation of a wide array of substituted pyrrolidine derivatives. organic-chemistry.org These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. minakem.comresearchgate.net

In addition to their roles as structural motifs and synthetic intermediates, pyrrolidine derivatives have found significant application as ligands for transition metals and as organocatalysts. nih.govmdpi.com Chiral pyrrolidine-based ligands are widely used in asymmetric catalysis, where they can effectively control the stereochemical outcome of a reaction, leading to the formation of a single desired enantiomer of a product. dntb.gov.uanih.gov

The development of proline-based organocatalysts has revolutionized the field of asymmetric synthesis. nih.gov These small organic molecules can catalyze a variety of chemical transformations with high levels of enantioselectivity, offering a more environmentally friendly alternative to traditional metal-based catalysts. dntb.gov.ua The catalytic activity of these pyrrolidine-based organocatalysts often relies on the formation of enamines or iminium ions as key intermediates. wikipedia.org

The Cbz Protecting Group in Amine Chemistry

In the multistep synthesis of complex molecules, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from undergoing undesired reactions. The protection of amines is a common challenge in organic synthesis, and the carbobenzyloxy (Cbz) group is a widely used and effective protecting group for this purpose. numberanalytics.comnumberanalytics.com

The Cbz group, introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, converts the nucleophilic and basic amine into a much less reactive carbamate. numberanalytics.comyoutube.com This protection strategy is highly effective and has been employed in the synthesis of a vast number of complex molecules, including peptides and pharmaceuticals. numberanalytics.comnumberanalytics.com

The Cbz group is stable to a wide range of reaction conditions, including those involving bases and many nucleophiles, making it a robust protecting group for various synthetic transformations. total-synthesis.com Its stability allows for the selective manipulation of other functional groups within a molecule without affecting the protected amine.

Table 1: Common Amine Protecting Groups and their Cleavage Conditions

| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |

| Carbobenzyloxy | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., trifluoroacetic acid) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |

A key advantage of the Cbz group is its unique deprotection method, which typically involves catalytic hydrogenation. masterorganicchemistry.com This method is exceptionally mild and proceeds under neutral pH, leaving many other protecting groups and sensitive functionalities intact. masterorganicchemistry.com This property is central to the concept of "orthogonal" protection strategies in multistep synthesis. rsc.orgresearchgate.net

Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed selectively under different and non-interfering reaction conditions. rsc.orgresearchgate.net For example, a molecule might contain a Cbz-protected amine, a Boc-protected amine, and an ester. The Boc group can be removed with acid, the ester can be hydrolyzed with base, and the Cbz group can be cleaved by hydrogenation, all without affecting the other protected groups. total-synthesis.commasterorganicchemistry.com This allows for the sequential and controlled unmasking and reaction of different functional groups, which is essential for the synthesis of complex target molecules. acs.org The ability to employ such orthogonal strategies is a cornerstone of modern organic synthesis. rsc.org

Overview of 3-Aminoethyl-1-N-Cbz-pyrrolidine as a Research Target

Within the vast family of pyrrolidine derivatives, this compound (formally named benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate) emerges as a compound of significant interest for targeted research. uni.lu Its structure combines three key features: the chiral pyrrolidine ring, a reactive primary aminoethyl side chain at the 3-position, and a carboxybenzyl (Cbz) protecting group on the ring's nitrogen. This specific combination of features provides a compelling basis for its study and application in synthetic chemistry.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H20N2O2 | uni.luchembk.com |

| Molar Mass | 248.32 g/mol | chembk.com |

| Density (Predicted) | 1.132 g/cm³ | chembk.com |

| Boiling Point (Predicted) | 383.7 °C | chembk.com |

| Flash Point (Predicted) | 185.8 °C | chembk.com |

| Refractive Index (Predicted) | 1.554 | chembk.com |

Rationale for Academic Investigation

The academic pursuit of molecules like this compound is driven by the constant need for novel, structurally diverse building blocks for drug discovery and development. nih.gov The presence of multiple functional groups and stereocenters in this single molecule makes it an attractive scaffold. The primary amine offers a reactive site for elaboration into a wide variety of other functional groups or for linking to other molecular fragments, while the pyrrolidine ring provides a defined three-dimensional orientation.

Research into related chiral pyrrolidine structures has demonstrated their potential in developing new therapeutic agents, including antitubercular compounds. nih.gov The investigation into the synthesis and reactivity of this compound allows chemists to expand the library of available chiral building blocks, which is a strategic goal for drug discovery programs aiming to create molecules with enhanced 3D shapes. nih.gov

Potential as a Synthetic Intermediate and Chiral Building Block

The primary value of this compound lies in its role as a synthetic intermediate. The Cbz group is a well-established protecting group for amines, which can be selectively removed under specific conditions, such as hydrogenolysis, without affecting other parts of the molecule. organic-chemistry.orgnih.gov This allows chemists to perform reactions on the primary aminoethyl group first and then deprotect the pyrrolidine nitrogen for subsequent chemical modification, or vice versa.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKELBKKCCWEFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373359 | |

| Record name | 3-Aminoethyl-1-N-Cbz-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811842-07-6 | |

| Record name | 3-Aminoethyl-1-N-Cbz-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 811842-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminoethyl 1 N Cbz Pyrrolidine and Its Derivatives

Stereoselective Synthesis Approaches to Pyrrolidine (B122466) Core Structures

Achieving stereoselectivity in the formation of the pyrrolidine core is a central challenge. Chemists have developed a variety of asymmetric strategies to install desired stereocenters with high fidelity. These approaches often rely on chiral starting materials, auxiliaries, or catalysts to influence the stereochemical outcome of the ring-forming reactions.

Asymmetric synthesis provides access to enantioenriched pyrrolidines, which is critical for their biological and chemical applications. mdpi.com The primary strategies include utilizing the "chiral pool," building the molecule from scratch (de novo synthesis), and employing enantioselective catalysts.

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials. Proline and its derivatives, such as 4-hydroxyproline, are among the most common and versatile starting materials for synthesizing pyrrolidine-containing compounds. mdpi.commdpi.com This strategy is widely used because it introduces a pre-existing, stereochemically defined pyrrolidine ring into the target molecule, ensuring high optical purity. mdpi.com

For instance, the natural amino acid L-proline has been the foundation for developing a vast number of organocatalysts. unibo.itnih.gov The synthesis of prolinamide-based organocatalysts, which can contain additional hydrogen-bond donors, often starts from L-proline or trans-4-hydroxy-L-proline. mdpi.com These catalysts have proven effective in promoting various enantioselective transformations. mdpi.com

Table 1: Examples of Pyrrolidine-based Drugs Synthesized from Proline Derivatives

| Starting Material | Drug | Therapeutic Use |

|---|---|---|

| (S)-Prolinol | Avanafil | Erectile Dysfunction mdpi.com |

| N-protected Proline | Daclatasvir | Hepatitis C mdpi.com |

In contrast to the chiral pool approach, de novo synthesis builds the chiral pyrrolidine ring from acyclic, non-chiral precursors. acs.org This strategy offers greater flexibility, as the substitution patterns of the final product are not dictated by the structure of the initial starting material. acs.org

One powerful de novo strategy involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This method is highly atom-economical and can create up to four new stereocenters in a single, highly stereoselective step. mappingignorance.org Another approach is the rhodium(II)-catalyzed asymmetric nitrene C-H insertion, which can construct 2,5-disubstituted pyrrolidines from simple hydrocarbons through consecutive C(sp³)–H amination reactions. nih.govacs.org This process demonstrates high regioselectivity and diastereoselectivity. nih.gov

Other notable de novo methods include:

Asymmetric Lithiation: The enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand like (−)-sparteine, followed by reaction with an electrophile, provides access to enantioenriched pyrrolidines. nih.gov

"Clip-Cycle" Synthesis: This method involves activating a Cbz-protected bis-homoallylic amine via alkene metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.ukwhiterose.ac.ukyork.ac.uk

Enantioselective catalysis is a cornerstone of modern asymmetric synthesis, enabling the production of chiral molecules using sub-stoichiometric amounts of a chiral catalyst. chemrxiv.org This approach is highly efficient and has been successfully applied to the synthesis of pyrrolidine cores. acs.org

Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures under mild conditions. acs.orgorganic-chemistry.org Gold(I) catalysts are particularly effective in activating alkynes toward nucleophilic attack, initiating cascade reactions that can rapidly build molecular complexity. organic-chemistry.orgacs.org

A notable application is the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. acs.orgnih.gov This method provides a novel route to various enantioenriched pyrrolidines in excellent yields and with high enantioselectivities. acs.orgnih.gov Another powerful tandem reaction involves a gold-catalyzed alkyne hydroamination/iminium ion formation/allylation sequence, which allows for the stereoselective synthesis of pyrrolidine derivatives that feature a tetrasubstituted carbon stereocenter. acs.orgnih.gov

Table 2: Gold-Catalyzed Synthesis of Pyrrolidine Derivatives

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Ph₃PAuCl / AgSbF₆ | Tandem Hydroamination/Allylation | Forms spirocyclic pyrrolidines with >95:5 diastereoselectivity. acs.org |

| Gold(I) Catalyst | Tandem Cycloisomerization/Hydrogenation | Synthesizes enantioenriched pyrrolidines from homopropargyl sulfonamides. acs.orgnih.gov |

Organocatalysis using phosphines provides a metal-free alternative for constructing cyclic systems. Phosphines have been employed to catalyze the cycloisomerization of enantioenriched β-amino ynones, which are themselves prepared via highly enantioselective Mannich reactions. acs.orgnih.gov This process yields densely substituted chiral pyrrolidones, which are direct precursors to pyrrolidines. acs.orgnih.gov The exocyclic alkenes formed in these products serve as versatile handles for further chemical modifications. nih.gov

In some strategies, phosphines catalyze a [3+2] annulation of β-sulfonamido-substituted enones with unsaturated ketones to synthesize highly substituted pyrrolidines. researchgate.net This highlights the flexibility of phosphine (B1218219) catalysis in forming the five-membered pyrrolidine ring. researchgate.net

Asymmetric Synthesis Strategies

Enantioselective Catalysis in Pyrrolidine Formation

Metal-Free Lewis Acid-Mediated Hydroamination

Metal-free hydroamination has emerged as a powerful, sustainable strategy for C-N bond formation. frontiersin.orgdntb.gov.ua Catalysis by Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, facilitates the dehydrogenation of pyrrolidines to form pyrroles and can be involved in the functionalization of the pyrrolidine ring. nih.govnih.gov This approach is notable for avoiding transition metals, offering a complementary method for synthesizing nitrogen-containing heterocycles.

A significant advancement in this area is the stereoselective synthesis of pyrrolidines from enynyl amines, mediated by trimethylsilyl trifluoromethanesulfonate (TMSOTf). organic-chemistry.orgnih.govacs.org This metal-free, Lewis acid-mediated cascade reaction involves a 5-endo-dig reductive hydroamination. organic-chemistry.orgnih.gov The process, which uses a silane reductant, proceeds under mild conditions to yield fully saturated, disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org The stereochemical outcome is rationalized by the hydride attack on a stabilized iminium intermediate. organic-chemistry.org This method's operational simplicity, scalability, and modularity make it highly valuable for synthesizing a variety of medicinally relevant pyrrolidine frameworks. organic-chemistry.org

| Catalyst System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| TMSOTf (10 mol%), Et₃SiH | Enynyl Amines | 2,5-Disubstituted Pyrrolidines | Metal-free, high diastereoselectivity, mild conditions, 5-endo-dig cyclization. | organic-chemistry.orgnih.gov |

| B(C₆F₅)₃ | Pyrrolidines | Pyrroles (via dehydrogenation) | Metal-free, catalyzed dehydrogenative aromatization. | nih.gov |

Cyclization Reactions for Pyrrolidine Ring Construction

Cyclization reactions are fundamental to the construction of the pyrrolidine ring, offering diverse strategies to form the five-membered heterocycle from various acyclic precursors.

The direct functionalization of unactivated C(sp³)-H bonds represents a highly atom-economical approach to pyrrolidine synthesis. Palladium-catalyzed intramolecular amination of C(sp³)-H bonds at the δ-position of an amine substrate provides an efficient route to the pyrrolidine ring. organic-chemistry.orgorganic-chemistry.org This method often employs a directing group, such as picolinamide (PA), to facilitate the C-H activation process, utilizing low catalyst loadings and inexpensive reagents under convenient conditions. organic-chemistry.org

More recently, biocatalytic approaches have been developed, harnessing engineered enzymes for intramolecular C(sp³)–H amination. nih.govcaltech.eduacs.org Directed evolution of cytochrome P411 enzymes has yielded variants capable of catalyzing the insertion of an alkyl nitrene into a C(sp³)–H bond to construct chiral pyrrolidine derivatives with high enantioselectivity and catalytic efficiency. nih.govcaltech.eduacs.org This enzymatic platform operates on organic azide precursors and represents a significant advance in "new-to-nature" biocatalysis for forging chiral cyclic amines. nih.govacs.org

| Catalyst/Enzyme | Strategy | Key Features | Reference |

|---|---|---|---|

| Palladium(II)/Palladium(IV) | Directed C-H Activation | Uses picolinamide directing group; activates δ-C(sp³)-H bonds. | organic-chemistry.org |

| Engineered Cytochrome P411 (P411-PYS-5149) | Biocatalytic Nitrene Insertion | Forms chiral pyrrolidines from organic azides with high enantioselectivity. | nih.govcaltech.eduacs.org |

The reductive hydroamination of enynyl amines provides a concise pathway to substituted pyrrolidines. This transformation can be achieved using metal-free, Lewis acid-mediated conditions as previously described (Section 2.1.1.3.3), offering high stereoselectivity in the formation of 2,5-disubstituted pyrrolidines. nih.govacs.org Alternatively, gold-catalyzed hydroamination/cycloisomerization of 1,6-enynes presents an efficient route to various heterocyclic amino derivatives. nih.gov The gold(I) catalytic system, typically involving a complex like PPh₃AuCl/AgSbF₆, promotes the reaction under mild, room-temperature conditions. nih.govrsc.org This method allows for the synthesis of complex pyrrolidine structures through a cascade process. nih.gov

Electrochemical synthesis offers a green and efficient alternative for constructing pyrrolidine rings. nih.gov The electroreductive cyclization of an imine with a terminal dihaloalkane, such as 1,4-dibromobutane, can be performed to produce pyrrolidine derivatives. beilstein-journals.orgmatilda.sciencenih.gov This method involves the cathodic reduction of the imine to generate a radical anion, which then undergoes nucleophilic attack on the dihaloalkane, followed by a second reduction and subsequent intramolecular cyclization. nih.gov The use of a flow microreactor for this process is particularly advantageous, as the large specific surface area of the microreactor enhances the efficiency of the initial imine reduction. beilstein-journals.orgmatilda.science This technique allows for the preparative scale synthesis of pyrrolidines in a continuous fashion with good yields. beilstein-journals.orgmatilda.scienceresearchgate.net

| Reaction Type | Reactants | Key Technology | Advantages | Reference |

|---|---|---|---|---|

| Electroreductive Cyclization | Imine, Terminal Dihaloalkane (e.g., 1,4-dibromobutane) | Flow Microreactor | Efficient, green, good yields, scalable via continuous electrolysis. | nih.govbeilstein-journals.orgmatilda.science |

Ring-closing enyne metathesis (RCEYM) is a powerful and atom-economical method for synthesizing cyclic compounds, including pyrrolidine derivatives. organic-chemistry.orgorganic-chemistry.org The reaction is catalyzed by ruthenium complexes, such as the first- and second-generation Grubbs catalysts, and transforms an acyclic enyne into a cyclic 1,3-diene. organic-chemistry.orgacs.orgwikipedia.org This methodology has been successfully applied to substrates containing a basic or nucleophilic nitrogen atom to prepare a series of chiral pyrrolidine derivatives under mild conditions. organic-chemistry.orgacs.orgnih.gov Notably, the reaction can proceed smoothly without the need for an ethylene atmosphere. acs.orgnih.gov The mechanism is thought to involve the initial coordination of the ruthenium carbene with the alkyne moiety of the substrate. organic-chemistry.orgacs.org While diallylamines often require N-protection or the use of a Lewis acid co-catalyst to prevent catalyst deactivation, enyne substrates can be less susceptible to this issue. acs.orgacs.org

The [3+2] cycloaddition reaction is a highly effective and stereocontrolled method for the synthesis of five-membered rings like pyrrolidines. nih.gov This reaction involves a three-atom component, such as an azomethine ylide, reacting with an unsaturated 2π-electron component (a dipolarophile). nih.govmdpi.com

Azomethine ylides can be generated in situ from various precursors. acs.org A common method involves the condensation of an α-amino acid, like glycine, or its ester with an aldehyde or ketone. mdpi.comnih.gov The subsequent decarboxylation (from the acid) or deprotonation (from the ester) generates the ylide, which then reacts with an alkene to form the pyrrolidine ring. mdpi.comnih.gov These reactions are highly regio- and stereoselective, allowing for the creation of multiple contiguous stereocenters. nih.govmdpi.com Glycine-based cycloadditions are particularly versatile, providing access to complex polycyclic systems through one-pot cascade reactions. mdpi.comnih.gov The reactivity and selectivity of the cycloaddition can be tuned based on the substituents on the azomethine ylide, which are classified as stabilized, semi-stabilized, or non-stabilized. mdpi.comnih.gov

| Ylide Source | Dipolarophile | Key Features | Reference |

|---|---|---|---|

| Glycine + Aldehyde (Decarboxylative) | Maleimides, Chalcones | Generates semi- or non-stabilized ylides; versatile for polycyclic synthesis. | mdpi.comnih.gov |

| Amino Ester + Aldehyde (Deprotonative) | Electron-deficient alkenes | Generates stabilized ylides; high regio- and stereoselectivity. | mdpi.com |

| Isatin + Sarcosine/Thioproline | Alkenylnitriles, Alkenyl boronates | In situ generation of ylides for spiro-pyrrolidine synthesis. | nih.gov |

Transformations of Existing Pyrrolidine Derivatives

The direct functionalization of a pre-existing pyrrolidine ring is a powerful strategy for synthesizing complex derivatives. Transition metal-catalyzed C-H activation has emerged as a particularly step-economic approach.

Palladium-catalyzed C-H alkenylation of aliphatic amines, including pyrrolidine derivatives, allows for the introduction of various functional groups. nih.gov This reaction can proceed via a 5-membered-ring cyclopalladation pathway, facilitated by an amino-acid-derived ligand. nih.gov This process enables the synthesis of highly functionalized pyrrolidines with excellent regio- and diastereoselectivity. nih.gov For instance, N-Boc protected pyrrolidine can undergo α-deprotonation with a strong base in the presence of a chiral ligand, followed by transmetalation and subsequent palladium-catalyzed coupling with an aryl halide to yield α-arylated N-Boc pyrrolidine. nih.gov

Another approach involves the use of directing groups to control the site of functionalization. Aminoquinoline amides are powerful directing groups for the C-H functionalization of saturated N-heterocycles. acs.org These groups can direct palladium catalysts to activate C-H bonds at positions remote from the nitrogen atom, such as the C4 position of the pyrrolidine ring, enabling arylation at otherwise unreactive sites. acs.org

These methods are summarized below:

| Strategy | Catalyst/Reagent | Position Functionalized | Key Aspect |

| C-H Alkenylation | Palladium catalyst, Amino acid ligand | γ-C(sp³)-H | Cascade reaction forming functionalized pyrrolidines nih.gov |

| Directed C-H Arylation | Palladium catalyst, Aminoquinoline directing group | C4-position | Functionalization of unactivated C-H bonds acs.org |

| Deprotonation-Coupling | Strong base, Chiral ligand, Palladium catalyst | α-position | Asymmetric functionalization of N-protected pyrrolidines nih.gov |

Ring contraction of six-membered piperidine rings or their aromatic precursors, pyridines, offers a novel entry to the pyrrolidine scaffold. These skeletal rearrangement strategies can provide access to complex pyrrolidine structures from readily available starting materials.

One such method is a photo-promoted ring contraction of pyridines using a silylborane reagent. osaka-u.ac.jpresearchgate.netnih.gov This reaction yields pyrrolidine derivatives that incorporate a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can serve as a versatile synthon for further elaboration. osaka-u.ac.jpresearchgate.netnih.gov The reaction demonstrates broad substrate scope and high functional group compatibility. osaka-u.ac.jpresearchgate.netnih.gov

In another approach, N-substituted piperidines can undergo cascade reactions involving ring contraction and deformylative functionalization to selectively produce pyrrolidin-2-ones. rsc.org The proposed mechanism involves the in-situ formation of a pyrrolidine-2-carbaldehyde intermediate, which then undergoes further transformation to the final product. rsc.org

| Starting Material | Reagents/Conditions | Product Type |

| Pyridine | Silylborane, Light (hν) | 2-Azabicyclo[3.1.0]hex-3-ene derivative osaka-u.ac.jpresearchgate.netnih.gov |

| N-Substituted Piperidine | Oxidant, Additive | Pyrrolidin-2-one rsc.org |

Introduction and Manipulation of the Aminoethyl Moiety

Attaching the aminoethyl side chain at the C3 position of the pyrrolidine ring is a critical step in the synthesis of the target compound. This can be accomplished through the functionalization of a C3-substituted pyrrolidine precursor.

A common strategy involves the preparation of a 3-(cyanomethyl)pyrrolidine derivative, which can then be reduced to the corresponding 3-(2-aminoethyl)pyrrolidine. The cyano group can be introduced via nucleophilic substitution using a suitable 3-functionalized pyrrolidine (e.g., a 3-halomethyl or 3-tosyloxymethyl derivative) and a cyanide source. Subsequent reduction of the nitrile is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

For example, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-cyanopyrrolidines. nih.gov While this example illustrates the formation of a 2-cyanomethyl derivative, similar logic can be applied to synthesize 3-substituted analogues from appropriate precursors.

Another potential route starts from a pyrrolidine-3-acetic acid derivative. The carboxylic acid can be converted to an amide, which is then reduced to the primary amine of the aminoethyl side chain. Alternatively, the carboxylic acid could undergo a Curtius or Hofmann rearrangement to yield the amine, albeit with the loss of one carbon atom, necessitating a homologated starting material.

A patent describes a process for preparing 2-(2-aminoethyl)pyrrolidine from N-methyl-3-cyanopiperidine. google.com This process involves hydrogenation of the nitrile to an aminomethyl group, followed by a rearrangement of the N-methyl-3-(aminomethyl)piperidine intermediate to the 2-(2-aminoethyl)pyrrolidine product upon heating with triethylamine (B128534). google.com This demonstrates that rearrangements of substituted heterocycles can be a viable, though potentially complex, route to the desired substitution pattern.

The table below outlines key precursor types and their transformation to the aminoethyl side chain.

| Precursor Moiety at C3 | Transformation Steps | Reagents |

| -CH₂CN (Cyanomethyl) | Nitrile Reduction | LiAlH₄ or H₂, Catalyst (e.g., Pd/C) |

| -CH₂COOH (Carboxymethyl) | 1. Amide formation, 2. Amide reduction | 1. SOCl₂, NH₃; 2. LiAlH₄ |

| -CHO (Formyl) | 1. Wittig/HWE, 2. Reduction | 1. Ph₃P=CHCN; 2. H₂, Catalyst |

These methods provide a versatile toolkit for the introduction of the essential aminoethyl moiety onto the pyrrolidine scaffold, enabling the final assembly of 3-Aminoethyl-1-N-Cbz-pyrrolidine.

Strategic Placement and Stereochemical Control at C-3

Achieving stereochemical control at the C-3 position of the pyrrolidine ring is a significant synthetic challenge. A variety of methodologies have been developed to introduce substituents at this position with high levels of diastereoselectivity and enantioselectivity. These methods often leverage chiral starting materials, such as proline derivatives, or employ asymmetric catalysis.

One common strategy for the synthesis of 3-substituted pyrrolidines involves the use of proline as a chiral precursor. mdpi.com The inherent chirality of proline can be used to direct the stereochemical outcome of subsequent transformations. For instance, functionalization at the C-3 position of a proline derivative can be achieved through various means, including enolate chemistry or radical reactions. nih.gov While direct introduction of an aminoethyl group can be challenging, a common approach involves the introduction of a precursor functional group that can be subsequently elaborated. For example, a carboxylate or a protected hydroxymethyl group at C-3 can be converted to the desired aminoethyl side chain through standard functional group interconversions.

Catalytic asymmetric methods offer a powerful alternative for the enantioselective synthesis of 3-substituted pyrrolidines. mdpi.comnih.gov These methods often involve the reaction of achiral starting materials in the presence of a chiral catalyst to generate a chiral product with high enantiomeric excess. For instance, the asymmetric Michael addition of a nucleophile to an appropriate acceptor can be used to construct the pyrrolidine ring with concomitant introduction of a substituent at the C-3 position. thieme-connect.com The choice of catalyst and reaction conditions is crucial for achieving high levels of stereocontrol.

Another approach to diastereoselective synthesis involves three-component reactions, where an aldehyde, an amine, and a third component react in a single pot to generate a highly functionalized pyrrolidine. acs.orgorganic-chemistry.org The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and the nature of the reactants, leading to the formation of specific diastereomers.

Table 1: Comparison of Methodologies for Stereocontrol at C-3 of Pyrrolidines

| Methodology | Advantages | Disadvantages | Key Features |

| Chiral Pool Synthesis (e.g., from Proline) | Readily available chiral starting material. mdpi.com | Limited to the inherent stereochemistry of the starting material. | Utilizes the stereocenter of the natural product to induce chirality. |

| Catalytic Asymmetric Synthesis | High enantioselectivity from achiral precursors. mdpi.com | Catalyst development can be complex and expensive. | Employs chiral catalysts to control the stereochemical outcome. |

| Diastereoselective Three-Component Reactions | High atom economy and operational simplicity. organic-chemistry.org | Stereocontrol can be challenging to predict and optimize. | Multiple bonds are formed in a single operation. |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. nih.govresearchgate.net The synthesis of pyrrolidine derivatives can benefit significantly from the application of these principles.

Solvent-free, or neat, reaction conditions are highly desirable from a green chemistry perspective as they eliminate the environmental and economic costs associated with solvent use. nih.gov In the context of pyrrolidine synthesis, solvent-free methods can be applied to various reactions, such as reductive amination or multicomponent reactions. For example, the reductive amination of a suitable diketone with an amine can be carried out in the absence of a solvent, often with the aid of a reducing agent and sometimes a catalyst. researchgate.net

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a substance to effect a transformation. The use of highly efficient and recyclable catalysts is a key aspect of green chemistry. In pyrrolidine synthesis, various catalytic systems, including metal-based and organocatalysts, can be employed to promote reactions with high efficiency and selectivity, minimizing the need for stoichiometric reagents. nih.govorganic-chemistry.org

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise manner, offers several advantages that align with the principles of green chemistry. nih.govuc.ptnih.gov These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability.

Atom Economy and Waste Minimization

In the pursuit of sustainable chemical manufacturing, the principles of atom economy and waste minimization are paramount. These concepts, central to green chemistry, advocate for the design of synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing the generation of unwanted byproducts and waste. mdpi.com The application of these principles to the synthesis of this compound and its derivatives is crucial for developing environmentally responsible and economically viable production methods.

The concept of atom economy , developed by Barry Trost, provides a framework for evaluating the efficiency of a chemical reaction by calculating the percentage of reactant atoms that are incorporated into the desired product. rsc.org An ideal, 100% atom-economical reaction would see all atoms from the reactants present in the final molecule, with no atoms wasted as byproducts. nih.gov This stands in contrast to traditional measures of efficiency like percentage yield, which only considers the amount of product obtained relative to the theoretical maximum and ignores the generation of waste. rsc.org

Another key metric in assessing the environmental impact of a chemical process is the E-factor (Environmental Factor) , which is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a more environmentally friendly process with less waste. When combined, atom economy and E-factor provide a comprehensive assessment of a synthetic route's "greenness."

Several advanced synthetic strategies can be employed to enhance the atom economy and minimize waste in the preparation of this compound. These methodologies often involve the use of catalytic processes, which are inherently more atom-economical than stoichiometric reactions.

Catalytic Hydrogenation:

Catalytic hydrogenation is a prime example of an atom-economical reaction. In a potential synthesis of this compound, a precursor containing an unsaturated pyrrole (B145914) ring or a nitrile group could be reduced using hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, rhodium). acs.org This method is highly efficient as it involves the addition of hydrogen atoms to the substrate, with all atoms of the hydrogen molecule being incorporated into the product. The only other reactant is the substrate itself, leading to a theoretical atom economy of 100%.

For instance, the reduction of a suitable cyanomethylpyrrolidine precursor would proceed as follows:

Precursor + H₂ (catalyst) → this compound

Reductive Amination:

Reductive amination is another powerful and relatively atom-economical method for forming C-N bonds. acs.orgresearchgate.net This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. In the context of synthesizing derivatives of this compound, this could involve the reaction of a suitable keto-pyrrolidine precursor with ammonia or an ammonia equivalent, followed by reduction.

Keto-precursor + NH₃ + [H] → Amino-derivative + H₂O

While this reaction is not perfectly atom-economical due to the formation of a water molecule as a byproduct, it is still considered a highly efficient method. The use of catalytic reduction methods, such as catalytic hydrogenation, for the reduction step further enhances the green credentials of this approach. Recent advancements in electrocatalytic reductive amination offer a sustainable pathway using water as a hydrogen source under benign reaction conditions, further minimizing waste. rsc.orgrsc.org

Comparison of Synthetic Strategies:

The choice of synthetic strategy can significantly impact the atom economy and the amount of waste generated. To illustrate this, a comparative analysis of different hypothetical routes to a functionalized pyrrolidine is presented below.

| Reaction Type | General Transformation | Theoretical Atom Economy | Key Byproducts |

| Catalytic Hydrogenation | Precursor + H₂ → Product | 100% | None (ideally) |

| Reductive Amination | Ketone + Amine + Reductant → Product + H₂O | < 100% | Water |

| Wittig Reaction | Aldehyde/Ketone + Ylide → Alkene + Phosphine Oxide | Low | Stoichiometric phosphine oxide |

| Grignard Reaction | Carbonyl + Grignard Reagent → Alcohol (after workup) | Low | Magnesium salts, workup waste |

This table presents a generalized comparison. The actual atom economy would depend on the specific molecular weights of the reactants and products for the synthesis of this compound.

As the table demonstrates, addition reactions like catalytic hydrogenation are inherently more atom-economical than reactions that involve stoichiometric reagents that are not incorporated into the final product, such as the Wittig or Grignard reactions. rsc.org The generation of high molecular weight byproducts, like triphenylphosphine oxide in the Wittig reaction, significantly lowers the atom economy and increases the E-factor.

Chemical Reactivity and Transformations of 3 Aminoethyl 1 N Cbz Pyrrolidine

Reactions Involving the Pyrrolidine (B122466) Nitrogen (Cbz-protected)

The nitrogen atom of the pyrrolidine ring is protected by a carboxybenzyl (Cbz) group, which effectively transforms it into a carbamate. This protection is key to the selective functionalization of the primary amine on the ethyl side chain.

The Cbz group is a widely utilized amine-protecting group in organic synthesis due to its predictable stability and methods for cleavage. total-synthesis.com It is generally stable under a variety of conditions, which allows for a broad range of reactions to be performed on other parts of the molecule without affecting the protected pyrrolidine nitrogen.

Stability:

Acidic Conditions: The Cbz group is relatively stable to many acidic conditions. While very harsh acidic conditions (e.g., strong acids like HBr in acetic acid or excess HCl) can lead to cleavage, it is generally tolerant of milder acids used in various synthetic transformations. total-synthesis.com

Basic Conditions: The Cbz group is stable to a wide range of basic conditions, including strong bases like sodium hydroxide (B78521) and alkoxides, as well as non-nucleophilic organic bases such as triethylamine (B128534) and pyridine. total-synthesis.commissouri.edu This stability is crucial when performing reactions on the primary amine that may require basic catalysts or additives.

Oxidizing and Reducing Agents: The Cbz group is generally stable to many oxidizing agents. However, it is susceptible to cleavage by catalytic hydrogenation, a common method for its removal. total-synthesis.com It is also stable to some reducing agents like sodium borohydride, which might be used to reduce other functional groups in the molecule.

Reactivity (Deprotection): The primary reactivity of the Cbz-protected pyrrolidine nitrogen involves the cleavage of the Cbz group to liberate the free secondary amine. The most common method for this deprotection is catalytic hydrogenation.

Catalytic Hydrogenation: This is the most widely used method for Cbz deprotection. It involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). missouri.edu This reaction is clean and efficient, yielding toluene (B28343) and carbon dioxide as byproducts, along with the deprotected amine. The mild conditions of this reaction make it compatible with many other functional groups. missouri.edu

A summary of the stability of the Cbz group under various conditions is presented in the table below.

| Condition Category | Reagent/Condition | Stability of Cbz Group |

| Acidic | Mild acids (e.g., TFA, acetic acid) | Generally Stable |

| Strong acids (e.g., HBr in AcOH) | Cleaved | |

| Basic | Aqueous NaOH, Et3N, Pyridine | Stable total-synthesis.com |

| Reductive | Catalytic Hydrogenation (H2, Pd/C) | Cleaved missouri.edu |

| Sodium Borohydride (NaBH4) | Stable | |

| Sodium in liquid ammonia | Cleaved missouri.edu | |

| Oxidative | Most common oxidizing agents | Generally Stable |

Reactions at the Primary Amine (Aminoethyl Moiety)

The presence of a free and unhindered primary amine on the ethyl side chain makes this position the primary site of reactivity in 3-Aminoethyl-1-N-Cbz-pyrrolidine. This allows for a variety of functionalization reactions, including the formation of new carbon-nitrogen and other heteroatom bonds.

The primary amine of this compound readily undergoes nucleophilic attack on various electrophiles.

Acylation: This is a common transformation where the primary amine reacts with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., triethylamine) to form amides. This reaction is typically high-yielding and proceeds under mild conditions.

Alkylation: The primary amine can be alkylated using alkyl halides. However, this reaction can sometimes be challenging to control, potentially leading to over-alkylation (formation of secondary and tertiary amines). The use of specific alkylating agents and controlled reaction conditions can favor mono-alkylation.

Arylation: The primary amine can also undergo arylation reactions, for instance, through nucleophilic aromatic substitution on activated aryl halides or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The primary amine serves as a versatile nucleophile for the synthesis of amides, ureas, and thioureas, which are important functional groups in medicinal chemistry. nih.govresearchgate.net

Amide Formation: As mentioned, amides are readily formed by reacting the primary amine with carboxylic acids (in the presence of a coupling agent like DCC or EDC), acid chlorides, or esters. N-Cbz-protected amino acids can be reacted with various amines in the presence of reagents like methanesulfonyl chloride and N-methylimidazole to produce amides without significant racemization. organic-chemistry.org

Urea (B33335) Formation: Ureas are typically synthesized by reacting the primary amine with isocyanates. nih.govresearchgate.net Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can also yield ureas. A one-pot synthesis of unsymmetrical ureas from Cbz-protected amines has been developed, where an isocyanate is generated in situ. nih.gov

Thiourea (B124793) Formation: Similarly, thioureas are formed through the reaction of the primary amine with isothiocyanates. nih.govresearchgate.net These reactions are generally straightforward and proceed with high efficiency. The synthesis of thiourea derivatives of various amines has been reported for their potential biological activities. researchgate.netuea.ac.uk

The following table summarizes these key reactions at the primary amine.

| Reaction Type | Reagent(s) | Functional Group Formed |

| Acylation | Acid chloride, Anhydride | Amide |

| Alkylation | Alkyl halide | Secondary Amine |

| Arylation | Activated aryl halide, Buchwald-Hartwig conditions | Arylamine |

| Urea Formation | Isocyanate | Urea nih.govresearchgate.net |

| Thiourea Formation | Isothiocyanate | Thiourea nih.govresearchgate.net |

The primary amine of this compound is an ideal handle for conjugation to other molecules, such as peptides, proteins, or labels. The reactivity of the amine allows for the formation of stable covalent bonds. For example, the amine can be reacted with an activated carboxylic acid on a target molecule to form a stable amide linkage. This is a common strategy in the development of targeted drug delivery systems and diagnostic agents. The synthesis of urea and thiourea derivatives is also a method for creating compounds with potential applications in medicinal chemistry. researchgate.net

Transition Metal-Catalyzed Transformations

The functional groups of this compound are amenable to a variety of transition metal-catalyzed reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Coupling Reactions (e.g., Heck, Buchwald-Hartwig type)

Buchwald-Hartwig Amination: The primary amine of the ethyl side chain is an excellent nucleophile for palladium-catalyzed Buchwald-Hartwig amination reactions. chemspider.comrsc.org This reaction allows for the formation of a C-N bond between the amine and an aryl or heteroaryl halide (or triflate), providing access to a wide range of N-arylated derivatives. The general transformation would involve reacting this compound with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like BINAP), and a base. chemspider.com This methodology is highly valued for its functional group tolerance and broad substrate scope.

Heck Reaction: While the saturated pyrrolidine ring itself is not a direct participant in the Heck reaction, derivatives of it can be. For example, if the pyrrolidine were converted to a 2-pyrroline, it could undergo a palladium(0)-mediated coupling with an aryl or vinyl halide. nih.govorganic-chemistry.org More relevant to the Cbz-protected structure are aza-Heck reactions. Ligand-enabled aza-Heck cyclizations of N-carbamate derivatives have been developed to provide direct access to protected pyrrolidines. nih.govresearchgate.net These reactions typically involve an intramolecular coupling between the nitrogen atom and an alkene tethered to the molecule.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Example) | Product Type | Reference |

| Buchwald-Hartwig Amination | This compound | Aryl Bromide | [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ | N-Aryl derivative of the aminoethyl side chain | chemspider.com |

| Heck Reaction | N-protected 2-pyrroline | 5-Iodouracil | Pd(OAc)₂, PPh₃, Et₃N | C-C coupled pyrrolidine C-nucleoside | nih.gov |

| Aza-Heck Cyclization | N-(Pentafluorobenzoyloxy)carbamate alkene | - (intramolecular) | Pd(OAc)₂, Ligand | Cbz-protected pyrrolidine | nih.gov |

Hydrogenation and Dehydrogenation Processes

Hydrogenation: The most common and synthetically important hydrogenation process for this compound is the cleavage of the Cbz protecting group. This is typically achieved through catalytic hydrogenation using hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). The reaction proceeds under mild conditions and effectively deprotects the pyrrolidine nitrogen to yield the free secondary amine. This transformation is clean, high-yielding, and crucial for subsequent functionalization of the pyrrolidine nitrogen or for revealing the final target molecule in a synthetic sequence.

Dehydrogenation: The conversion of a saturated pyrrolidine ring to an unsaturated pyrroline (B1223166) or an aromatic pyrrole (B145914) is a dehydrogenation process. While synthetically useful, this transformation requires specific reagents and conditions, typically involving a stoichiometric or catalytic oxidant and higher temperatures. For a Cbz-protected pyrrolidine, such reactions are less common than hydrogenation, as the primary utility of the scaffold often relies on its saturated, three-dimensional structure.

Organocatalytic Applications

Utilization as a Chiral Catalyst or Ligand Precursor

Chiral pyrrolidines are a cornerstone of organocatalysis and are widely used as precursors for chiral ligands in transition metal catalysis. After removal of the Cbz group, 3-aminoethylpyrrolidine becomes a valuable chiral scaffold. The two nitrogen atoms—the secondary amine in the ring and the primary amine on the side chain—can act as coordination sites for metal centers.

This diamine structure can be used to synthesize chiral tridentate or bidentate ligands. For example, the primary amine can be reacted with salicylaldehyde (B1680747) to form a Schiff base, which, along with the pyrrolidine nitrogen, can coordinate to a metal. Such ligands derived from chiral backbones are instrumental in asymmetric synthesis. For instance, chiral Ni(II) complexes of Schiff bases derived from proline have been used for the asymmetric synthesis of tailor-made amino acids. nih.govnih.gov The pyrrolidine scaffold provides a rigid and well-defined chiral environment that enables high levels of stereocontrol in catalytic reactions.

The development of new chiral ligands is an active area of research, and scaffolds derived from molecules like 3-aminoethylpyrrolidine are highly sought after for their potential to induce high enantioselectivity in a wide range of chemical transformations.

Role in Asymmetric Transformations

While the pyrrolidine scaffold is a cornerstone in the field of asymmetric catalysis, serving as the backbone for numerous highly effective organocatalysts and chiral ligands, "this compound" itself is not extensively documented as a direct catalyst or chiral auxiliary in asymmetric transformations. A comprehensive review of available scientific literature does not yield specific examples of its application where it is the primary chiral influence in a catalytic cycle, and consequently, no detailed research findings or data tables of its catalytic performance can be presented.

Instead, the primary role of "this compound" in the context of asymmetric synthesis is that of a valuable chiral building block. Its structure, featuring a stereocenter within the pyrrolidine ring and two distinct nitrogen functionalities—a Cbz-protected secondary amine within the ring and a primary aminoethyl group—makes it a versatile precursor for the synthesis of more complex chiral ligands and catalysts.

The Cbz (carboxybenzyl) protecting group on the pyrrolidine nitrogen is stable under a variety of reaction conditions but can be readily removed via hydrogenolysis. This allows for the selective modification of the exocyclic primary amine. This primary amine serves as a key handle for derivatization, enabling the introduction of various coordinating groups, such as phosphines, amides, or other moieties, which are essential for creating bidentate or multidentate chiral ligands. These resulting ligands can then be complexed with transition metals to form catalysts for a wide array of asymmetric reactions.

The inherent chirality of the pyrrolidine ring, which originates from the chiral pool or is established through asymmetric synthesis, is transferred to the subsequently synthesized, more elaborate catalyst structure. The stereochemistry of the 3-position on the pyrrolidine ring plays a crucial role in defining the three-dimensional space around the catalytic center, which is fundamental for achieving high levels of enantioselectivity in a catalyzed reaction.

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for piecing together the molecular framework of 3-Aminoethyl-1-N-Cbz-pyrrolidine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the related compound (R)-3-amino-1-Cbz-pyrrolidine, characteristic signals would be observed for the protons on the pyrrolidine (B122466) ring, the benzylic protons of the Cbz protecting group, and the aromatic protons of the phenyl ring. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to assemble the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For Cbz-protected amines, characteristic signals include those for the carbonyl carbon of the carbamate, the benzylic carbon, the aromatic carbons, and the carbons of the pyrrolidine ring. ijacskros.com The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom, providing critical data for structural confirmation.

A representative, though not specific to the exact title compound, set of NMR data for a Cbz-protected pyrrolidine derivative is presented below. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolidine Derivative

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 1.92–2.31 | Pyrrolidine ring protons |

| ¹H | 3.24–3.51 | Pyrrolidine ring protons |

| ¹³C | 23.5, 31.3, 45.5 | Pyrrolidine ring carbons |

This table is illustrative and based on a related structure. Actual chemical shifts for this compound may vary.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the stereochemistry and resolving complex spectral overlaps. epfl.chlongdom.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It helps to trace the connectivity of protons within the pyrrolidine ring and the aminoethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This technique is instrumental in connecting different fragments of the molecule, such as linking the aminoethyl side chain to the pyrrolidine ring and the Cbz group to the pyrrolidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. researchgate.net This is particularly powerful for determining the relative stereochemistry of substituents on the pyrrolidine ring by observing through-space interactions.

The collective data from these 2D NMR experiments provide a detailed three-dimensional picture of the molecule, allowing for confident stereochemical assignment. researchgate.netrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision. nih.govnih.gov This accurate mass measurement allows for the calculation of the elemental formula, providing a high degree of confidence in the compound's identity. nih.gov For this compound (C₁₄H₂₀N₂O₂), the expected monoisotopic mass would be calculated and compared to the experimentally determined value. The high resolving power of HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, is critical for this purpose. mdpi.com

The coupling of chromatographic separation with mass spectrometry provides a robust method for both purity assessment and identity confirmation. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides mass information for each eluting peak. researchgate.netnih.gov This allows for the confirmation of the main component's identity and the detection of any synthesis-related impurities or degradation products. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): While less common for this type of compound due to potential thermal degradation of the Cbz group, GC-MS can be used if the compound is sufficiently volatile and thermally stable, or after derivatization. researchgate.netmdpi.comunodc.org It offers high chromatographic resolution and provides a characteristic mass spectrum that can be compared to spectral libraries for identification.

Table 2: Mass Spectrometry Techniques and Their Applications

| Technique | Primary Application | Information Obtained |

|---|---|---|

| HRMS | Accurate Mass Determination | Elemental Formula, Molecular Weight Confirmation |

| LC-MS | Purity and Identity Confirmation | Molecular Weight, Impurity Profile |

| GC-MS | Identity Confirmation (if applicable) | Fragmentation Pattern, Molecular Weight |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for both the purification of this compound after synthesis and for its analytical assessment.

Column Chromatography: This is a standard method for the purification of Cbz-protected amines. ijacskros.com Silica gel is a common stationary phase, and a solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compound and separate it from starting materials and byproducts. ijacskros.com

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. ijacskros.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the final compound. nih.govcsic.es It provides high-resolution separation and can be equipped with various detectors, such as UV-Vis (as the Cbz group is UV-active) and mass spectrometry (LC-MS), for quantification and identification. Chiral HPLC can also be employed to determine the enantiomeric purity of a specific stereoisomer.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetic landscape of pyrrolidine (B122466) systems. These calculations allow for the precise determination of molecular geometries, conformational energies, and the transition states that govern chemical reactions.

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to relieve ring strain. This puckering is dynamic, with the ring rapidly interconverting between various "envelope" and "twist" forms through a low-energy process known as pseudorotation. For an N-substituted pyrrolidine like 3-Aminoethyl-1-N-Cbz-pyrrolidine, the nature and position of the substituents significantly influence the conformational preferences of the ring.

Computational studies on N-substituted pyrrolidines often begin with a conformational search to identify the lowest minimum-energy conformers. researchgate.net The relative populations of these conformers can then be estimated using thermodynamic calculations based on the Boltzmann weighting factor. researchgate.net DFT methods are employed to fully optimize the geometry of each conformer and calculate their properties. researchgate.net Theoretical calculations on substituted 3-hydroxy-3-pyrroline-2-ones, for example, show that different tautomeric forms can be very close in energy, with a calculated difference of only 1.3 kcal·mol⁻¹ in the gas phase and 0.4 kcal·mol⁻¹ in an ethanol (B145695) solvent model. beilstein-journals.org The barrier for interconversion between these forms is also computationally determined to be very low, at approximately 0.5 to 1.0 kcal·mol⁻¹. beilstein-journals.org This dynamic behavior is characteristic of the pyrrolidine ring and is fundamental to its role in the structure of many biologically active molecules.

For instance, a detailed DFT study on the multi-step synthesis of pyrrolidinedione derivatives from coumarin (B35378) and nitromethane (B149229) elucidated the energy barriers for each distinct step of the reaction. rsc.orgresearchgate.net Similarly, DFT calculations were used to study the stereoretentive formation of cyclobutanes from pyrrolidines, revealing that the rate-determining step, the simultaneous cleavage of two C-N bonds to release nitrogen gas, has a calculated activation energy of 17.7 kcal/mol. acs.org These energetic profiles are critical for understanding reaction kinetics and predicting which reaction pathways are most likely to occur.

| Reaction Step/Process | System/Reactants | Calculation Method | Calculated Activation Energy | Source |

|---|---|---|---|---|

| Michael Addition | Deprotonated Nitromethane to Coumarin | MP2/Continuum Model | 21.7 kJ/mol | rsc.orgresearchgate.net |

| Proton Transfer (Tautomerization) | Nitromethyl group intermediate | MP2/Continuum Model | 197.8 kJ/mol | rsc.orgresearchgate.net |

| Cyclization to Pyrrolidine Ring | Protonated nitroso-hydroxymethyl intermediate | MP2/Continuum Model | 11.9 kJ/mol | rsc.org |

| N₂ Extrusion (Rate-Determining Step) | Pyrrolidine-derived 1,1-diazene | DFT | 17.7 kcal/mol | acs.org |

| C-H Amination (H-abstraction) | N-fluoride amide with Tp*Cu catalyst | DFT | 11.3 kcal/mol | nih.gov |

In catalytic reactions, understanding the structure and energy of the transition state is key to explaining the catalyst's efficiency and selectivity. researchgate.net A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. researchgate.netmcmaster.ca Computational algorithms can locate these transient structures, providing insight into the bond-forming and bond-breaking processes that occur during the reaction. youtube.com

For example, in a copper-catalyzed intramolecular C-H amination to form pyrrolidines, DFT calculations identified the key transition state and determined its energy barrier to be 22.5 kcal/mol. nih.gov These calculations also helped to explain the differences in reactivity observed between different copper-based catalysts. nih.gov By analyzing the transition state geometries, chemists can understand the origins of stereoselectivity in asymmetric catalysis and rationally design more effective catalysts for synthesizing complex molecules containing the pyrrolidine scaffold.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are computational techniques used to predict how a molecule, such as a pyrrolidine derivative, might interact with a biological target, typically a protein or enzyme. These methods are a cornerstone of modern drug discovery.

The pyrrolidine scaffold is a common feature in many pharmacologically active compounds. Molecular docking studies are frequently performed on pyrrolidine derivatives to predict their binding mode and affinity within the active site of a target protein. semanticscholar.org Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket and score them based on factors like electrostatic and van der Waals interactions. plos.orgbiorxiv.org

Numerous studies have successfully used this approach for various pyrrolidine-containing compounds. For example, docking studies of pyrrolidine derivatives as potential neuraminidase inhibitors identified key amino acid residues (Trp178, Arg371, and Tyr406) involved in binding and highlighted the importance of hydrogen bonds and electrostatic interactions. rsc.org In another study, a phytochemical, aleuritolic acid, was predicted to have a strong binding energy of -8.48 kcal/mol with HIV-1 Reverse Transcriptase. nih.gov The results from these simulations, often refined with more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, help rank potential drug candidates and guide the synthesis of new, more potent inhibitors. semanticscholar.orgbiorxiv.org

| Compound Class/Example | Biological Target | Docking Program/Method | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|---|

| Aleuritolic acid (Phytochemical) | HIV-1 Reverse Transcriptase | AutoDock 4.2 | -8.48 | nih.gov |

| Hyperoside (Phytochemical) | PfHT1 (Plasmodium falciparum hexose (B10828440) transporter) | Glide (XP mode) | -13.88 | plos.org |

| Sylibin (Phytochemical) | PfHT1 (Plasmodium falciparum hexose transporter) | Glide (XP mode) | -12.25 | plos.orgbiorxiv.org |

| Avicularin (Phytochemical) | PfHT1 (Plasmodium falciparum hexose transporter) | Glide (XP mode) | -11.95 | plos.org |

| Delavirdine (FDA-approved drug) | HIV-1 Reverse Transcriptase | AutoDock | -6.85 | nih.gov |

Reaction Mechanism Elucidation

One of the most powerful applications of computational chemistry is the elucidation of complex reaction mechanisms. By mapping out the entire potential energy surface, including all intermediates and transition states, researchers can piece together the step-by-step sequence of events that transform reactants into products. mcmaster.ca This detailed understanding is crucial for optimizing reaction conditions, controlling product selectivity, and designing new chemical transformations.

Computational studies have been pivotal in clarifying the mechanisms of various reactions used to synthesize pyrrolidines. A recent study detailed a photo-promoted ring contraction of pyridines to produce pyrrolidine derivatives, and the mechanism was clarified to proceed through key intermediates such as 2-silyl-1,2-dihydropyridine and vinylazomethine ylide. nih.gov Another example is the detailed computational investigation into the synthesis of pyrrolidinedione from coumarin, which involved modeling three major stages: a Michael addition, a Nef-type rearrangement, and a final cyclization step, providing calculated energy barriers for each transformation. rsc.orgresearchgate.net DFT calculations also revealed the mechanism for the stereoselective contraction of pyrrolidines into cyclobutanes, rationalizing the observed stereoretention by showing that the reaction proceeds through a 1,4-biradical intermediate where ring closure is energetically favored over bond rotation. acs.org These studies demonstrate how computational chemistry serves as an indispensable tool for unraveling the intricate details of organic reaction mechanisms.

Proposed Mechanisms for Synthetic Transformations

The synthesis of the pyrrolidine core, a key structural motif in this compound, is often achieved through powerful C-N bond-forming reactions. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of these transformations. Two prominent examples are copper-catalyzed intramolecular C-H amination and 1,3-dipolar cycloaddition reactions.

Copper-Catalyzed Intramolecular C-H Amination:

This method allows for the direct formation of the pyrrolidine ring from a suitable N-substituted alkyl chain. Mechanistic studies, combining experimental work and DFT calculations, have been conducted on related systems, such as the cyclization of N-fluoro and N-chloro amides catalyzed by copper complexes. acs.orgnih.gov

A proposed catalytic cycle, supported by computational models, often involves a Cu(I)/Cu(II) pathway. acs.org The key steps typically include:

Oxidative Addition: The Cu(I) catalyst reacts with the N-X (where X is a halogen) bond of the amide precursor.

C-H Activation: This is often the rate-determining and selectivity-determining step. The copper-nitrenoid intermediate abstracts a hydrogen atom from the alkyl chain, leading to a carbon-centered radical.

Reductive Elimination: The carbon radical and the nitrogen species on the copper center couple to form the C-N bond, regenerating the Cu(I) catalyst and yielding the pyrrolidine ring.

DFT calculations have been crucial in understanding the influence of the ligand on the copper catalyst and the nature of the halide in the starting material. For instance, studies have shown that fluoride-containing substrates are often preferred over their chloro-analogues due to more favorable reaction pathways. acs.org The steric and electronic properties of the ancillary ligands, such as tris(pyrazolyl)borate (Tp) ligands, have been computationally modeled to rationalize their impact on conversion rates and selectivity. acs.orgacs.orgresearchgate.net

1,3-Dipolar Cycloaddition:

Another powerful strategy for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This approach is highly valued for its ability to generate multiple stereocenters in a single step. acs.orgrsc.org

Computational studies have been vital in understanding the regio- and diastereoselectivity of these reactions. acs.orgacs.org The proposed mechanism involves the in situ generation of an azomethine ylide, which then reacts with a dipolarophile (an alkene). DFT calculations can model the transition states of the possible cycloaddition pathways (endo vs. exo), allowing researchers to predict and explain the observed stereochemical outcomes. acs.org

For example, in the silver-catalyzed cycloaddition of azomethine ylides with N-tert-butanesulfinylazadienes, computational methods have been used to study the interaction between the sulfinyl group's oxygen atom and the silver atom in the metallodipole. acs.org This interaction was found to be key in controlling the diastereoselectivity of the reaction.

| Synthetic Transformation | Key Mechanistic Steps (Computationally Supported) | Role of Catalyst/Reagents | Key Computational Insights |

|---|---|---|---|

| Copper-Catalyzed Intramolecular C-H Amination | Oxidative Addition, C-H Activation, Reductive Elimination | Cu(I) catalyst facilitates nitrenoid formation and C-N bond coupling. Ligands modulate reactivity and selectivity. | DFT calculations elucidate the Cu(I)/Cu(II) catalytic cycle and the influence of ligands and halides on reaction barriers. acs.org |

| [3+2] Cycloaddition | In situ generation of azomethine ylide, Concerted or stepwise cycloaddition with an alkene. | Lewis acids (e.g., Ag(I), Cu(I)) can coordinate to the reactants, lowering activation energies and controlling stereoselectivity. | Transition state modeling predicts and explains regio- and diastereoselectivity. acs.org NCI (Non-Covalent Interaction) plots reveal key stabilizing interactions. nih.govacs.org |

Role of Intermediates in Stereocontrol and Selectivity

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. Computational chemistry provides a powerful lens to visualize and quantify the energies of these transition states and the intermediates that precede them.

In the context of pyrrolidine synthesis, intermediates play a crucial role in dictating both stereocontrol (the preferential formation of one stereoisomer) and selectivity (regio- and chemoselectivity).

Stereocontrol in Cycloaddition Reactions:

In [3+2] cycloaddition reactions, the geometry of the transient azomethine ylide intermediate is critical. These ylides can exist in different conformations (e.g., 'W-shaped', 'U-shaped', 'S-shaped'), and their relative stability and reactivity are influenced by the substituents and the catalyst. mdpi.com Computational models can predict the most stable ylide conformation and how it approaches the dipolarophile.

The stereoselectivity is then determined by the transition state of the cycloaddition. For instance, in the reaction of an azomethine ylide with an alkene, two primary approach trajectories, endo and exo, lead to different diastereomers. DFT calculations can determine the activation energies for both pathways, and the observed product distribution usually reflects the lower energy path. Non-covalent interactions, such as π-π stacking or hydrogen bonding within the transition state, can significantly stabilize one pathway over the other, leading to high diastereoselectivity. nih.govacs.org

Influence of Chiral Auxiliaries and Catalysts:

To achieve enantioselectivity, chiral auxiliaries or chiral catalysts are often employed. Computational studies are invaluable for understanding the mechanism of stereocontrol in these cases.

For instance, in the diastereoselective synthesis of pyrrolidines using a chiral N-tert-butanesulfinyl group, computational analysis revealed that the steric hindrance and the electronic interactions of the sulfinyl group direct the incoming reactant to one face of the intermediate, leading to the observed high diastereoselectivity. acs.org